(R)-3-N-Cbz-Aminopyrrolidine

Beschreibung

Significance of Chiral Aminopyrrolidines as Core Heterocyclic Scaffolds

Chiral aminopyrrolidines represent a critically important class of heterocyclic compounds that serve as fundamental building blocks in modern organic and medicinal chemistry. The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a prevalent structural motif found in a vast array of natural products, pharmaceuticals, and biologically active molecules. acs.org The introduction of a chiral center, specifically an amino group, onto this scaffold gives rise to chiral aminopyrrolidines, which are highly valued for their ability to impart specific three-dimensional orientations to molecules.

This stereochemical definition is crucial in drug design and development, as the biological activity of enantiomers can differ significantly. cymitquimica.com Consequently, chiral aminopyrrolidines are extensively used as versatile intermediates and chiral auxiliaries in asymmetric synthesis. netascientific.com Their rigid, cyclic structure and the presence of a nucleophilic amino group allow for the construction of complex molecular architectures with a high degree of stereocontrol. chemimpex.com Researchers leverage these scaffolds to synthesize a wide range of compounds, from peptide-based therapeutics to novel materials, making them indispensable tools for innovation in drug discovery. netascientific.comchemimpex.com The ability to create enantiomerically pure drugs is a key advantage, as it can lead to improved efficacy and selectivity. chemimpex.com

Academic Importance of (R)-3-N-Cbz-Aminopyrrolidine as a Prototypical Chiral Synthon

Among the diverse family of chiral aminopyrrolidines, this compound, also known as (R)-benzyl 3-aminopyrrolidine-1-carboxylate, has emerged as a prototypical chiral synthon of significant academic and industrial importance. chemimpex.com A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. This particular compound features a pyrrolidine ring with an amine at the 3-position in the (R)-configuration and a benzyloxycarbonyl (Cbz) protecting group on the ring's nitrogen atom. The Cbz group enhances the compound's stability and facilitates its use in various synthetic transformations. cymitquimica.com

The academic importance of this compound stems from its role as a key intermediate in the synthesis of numerous high-value, biologically active molecules. chemimpex.comresearchgate.net For instance, it is a crucial building block in the preparation of AZ82, a specific inhibitor of the KIFC1 protein, which is being investigated for its potential in cancer therapy. sigmaaldrich.comchemicalbook.com It also serves as a key intermediate in the synthesis of N⁶-substituted adenosine (B11128) analogs, which are potent agonists for the A₁ adenosine receptor (A₁AR). sigmaaldrich.comchemicalbook.com Its versatility allows chemists to construct complex molecular frameworks, accelerating the discovery and development of novel therapeutics, particularly for conditions like neurological disorders. chemimpex.com The compound's defined stereochemistry makes it an excellent choice for creating other chiral molecules, which is essential for producing enantiomerically pure pharmaceuticals. chemimpex.com

Compound Data

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 122536-73-6 sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₁₂H₁₆N₂O₂ sigmaaldrich.comchemicalbook.com |

| Molecular Weight | 220.27 g/mol sigmaaldrich.comchemicalbook.com |

| Boiling Point | 315 °C sigmaaldrich.comchemicalbook.com |

| Density | 1.155 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.548 sigmaaldrich.comchemicalbook.com |

| Optical Rotation | [α]20/D -4 to -2° (c=1 in methanol) chemimpex.com |

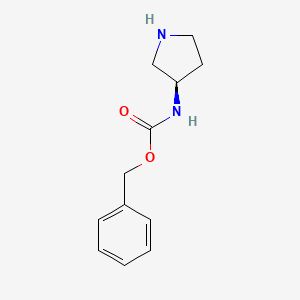

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl N-[(3R)-pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOICHFMGRBFCM-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654191 | |

| Record name | Benzyl (3R)-pyrrolidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879275-77-1 | |

| Record name | Benzyl (3R)-pyrrolidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-N-Cbz-aminopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R 3 N Cbz Aminopyrrolidine and Its Enantiomers

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis, which merges the selectivity of biocatalysts with the efficiency of chemical reactions, offers powerful pathways to chiral amines like (R)-3-N-Cbz-aminopyrrolidine. nih.gov These methods often provide high enantiopurity under mild conditions, aligning with the principles of green chemistry. nih.govresearchgate.net

Enantioselective Enzymatic Hydrolysis and Kinetic Resolution Techniques

Kinetic resolution is a cornerstone of chemo-enzymatic synthesis, enabling the separation of enantiomers from a racemic mixture. In the context of 3-aminopyrrolidine (B1265635) derivatives, enzymes such as lipases and proteases are widely employed for their high enantioselectivity. researchgate.netrsc.org

A notable strategy involves the enantioselective enzymatic hydrolysis of N-protected D-asparagine esters. researchgate.net In this method, proteases demonstrate excellent activity and enantioselectivity, yielding the corresponding D-esters and L-asparagines with high optical purity (>95% ee). researchgate.net The resulting unnatural D-asparagine derivative can then undergo a sequence of cyclization, selective deprotection, and reduction to efficiently produce benzyl-protected (R)-3-aminopyrrolidine. researchgate.net

Transaminases (TAs) are also pivotal in the kinetic resolution of racemic N-protected 3-aminopyrrolidines. The choice of the nitrogen-protecting group, such as a carbobenzyloxy (Cbz) or tert-butoxycarbonyl (Boc) group, has been shown to significantly impact both the reaction rate and the enantioselectivity. rsc.orgresearchgate.net For instance, the kinetic resolution of 1-N-Cbz-protected 3-aminopyrrolidine using ω-transaminases can achieve an enantiomeric excess (ee) of over 99% at 50% conversion. smolecule.comlookchem.com This is a marked improvement compared to the unprotected substrate, which may only reach 86% ee. smolecule.com The carbamate (B1207046) protection is believed to alter the molecule's flexibility, leading to better enzyme-substrate interactions. researchgate.net

| Enzyme | Substrate | Reaction Type | Key Findings | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| ω-Transaminase | rac-1-N-Cbz-3-Aminopyrrolidine | Kinetic Resolution | Carbamate protection significantly enhances rate and enantioselectivity. | >99% | researchgate.netsmolecule.com |

| ω-Transaminase (from Alcaligenes denitrificans) | rac-3-Amino-N-Boc-pyrrolidine | Kinetic Resolution | Yielded the remaining starting material with high enantiopurity. | Excellent | rsc.org |

| Lipase (B570770) (from Candida antarctica, CAL-B) | Racemic Proline Derivatives (N-Cbz protected) | Hydrolysis | Demonstrated good enantioselectivity for N-Cbz protected amino esters. | Good | rsc.org |

| Proteases | N-protected D,L-Asparagine Esters | Enantioselective Hydrolysis | Provides access to D-asparagine derivatives as precursors for (R)-3-aminopyrrolidine. | >95% | researchgate.net |

Photoenzymatic Synthesis of Chiral Pyrrolidine Derivatives

A cutting-edge approach combines photochemistry and enzymatic catalysis to construct chiral pyrrolidine derivatives. nih.govresearchgate.netacs.org This one-pot, sequential photoenzymatic method provides a mild and operationally simple route to compounds like N-Boc-3-aminopyrrolidine with high conversion rates (up to 90%) and exceptional enantiomeric excess (>99%). nih.govacs.orgresearcher.life

The process begins with a photochemical oxyfunctionalization step that selectively targets distal C-H bonds of the pyrrolidine ring, converting it into a ketone intermediate (N-protected-3-pyrrolidinone). nih.govresearchgate.net This intermediate is then subjected to a stereoselective enzymatic transformation. Depending on the desired product, either an amine transaminase (ATA) is used for asymmetric transamination to produce the chiral amine, or a keto reductase (KRED) is used for asymmetric reduction to yield the chiral alcohol. acs.orgresearchgate.net This workflow is celebrated for its efficiency and for being a greener alternative that avoids the use of expensive and hazardous metal catalysts. researchgate.net

| Step 1: Catalyst | Step 2: Biocatalyst | Product | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Photochemical Oxyfunctionalization | Amine Transaminase (ATA) | N-Boc-3-aminopyrrolidine | Up to 90% | >99% | nih.govacs.orgresearcher.life |

| Photochemical Oxyfunctionalization | Keto Reductase (KRED) | N-Boc-3-hydroxypyrrolidine | Up to 90% | >99% | nih.govacs.orgresearcher.life |

Directed Evolution and Engineering of Amine Transaminases for (R)-Selectivity

The utility of amine transaminases (TAs) in synthesizing chiral amines is significantly broadened through protein engineering and directed evolution. nih.gov Wild-type enzymes often have a limited substrate scope, but laboratory evolution can generate variants with high activity and selectivity for non-natural substrates, including precursors to this compound. nih.govuni-greifswald.de

A powerful tool in this field is the development of high-throughput screening methods, such as growth-selection systems. researchgate.net In this strategy, the host organism's survival is linked to the enzyme's ability to convert a specific substrate, allowing for the rapid identification of highly active mutants from large libraries. uni-greifswald.deresearchgate.net For example, this method was used to evolve an (R)-selective TA from Aspergillus terreus (AtTA), resulting in a variant with a 110-fold increase in specific activity for its target. researchgate.net

The landmark synthesis of the diabetes drug Sitagliptin showcases the power of this approach. Researchers at Merck and Codexis engineered a transaminase from Arthrobacter sp. through 11 rounds of directed evolution. acs.orgmdpi.com The final enzyme, containing 27 mutations, could synthesize the desired (R)-amine with a >25,000-fold improvement in activity, enabling the reaction to proceed at high substrate concentrations (200 g/L) with over 99.95% ee. nih.govmdpi.com Similar strategies, employing engineered (R)-selective TAs like ATA-117-Rd6, have been successfully applied to produce other chiral pyrrolidines. acs.org

Catalytic Asymmetric Synthesis Strategies

Alongside enzymatic methods, catalytic asymmetric synthesis using transition metals provides robust and efficient routes to enantiomerically enriched pyrrolidines. These strategies often involve the creation of the heterocyclic ring with simultaneous control of its stereochemistry.

Palladium-Catalyzed Carbonylative Cyclization Approaches to N-Cbz-Protected Pyrrolidines

Palladium catalysis is a versatile tool for constructing heterocyclic rings. nih.gov Palladium(II)-catalyzed carbonylative cyclizations of γ-aminoalkenes are particularly effective for synthesizing N-protected pyrrolidines. nih.gov These reactions are typically performed using a catalytic amount of a palladium salt, such as PdCl₂, under an atmosphere of carbon monoxide (CO). nih.gov Substrates bearing carbamate protecting groups, like Cbz, are highly suitable for this transformation. nih.gov

The general mechanism involves the oxidative addition of an organic halide to a Pd(0) species, followed by CO insertion to form an acylpalladium intermediate. nih.gov This intermediate then undergoes cyclization onto the alkene, followed by subsequent steps to yield the pyrrolidine product. nih.gov This method offers a convergent approach to building substituted pyrrolidines. Other palladium-catalyzed methods, such as the hydroarylation of N-Cbz-pyrroline, have also been developed to furnish 3-aryl pyrrolidines. chemrxiv.org

Asymmetric Reduction of Imines and Related Precursors

The asymmetric reduction of cyclic imines or their precursors is a direct and powerful strategy for obtaining chiral pyrrolidines. This transformation can be achieved using either biocatalysts or organometallic complexes. rsc.orgunifi.it

Imine reductases (IREDs) have emerged as highly efficient biocatalysts for the enantioselective reduction of cyclic imines to their corresponding amines, including pyrrolidines. unifi.itresearchgate.net These enzymatic reactions can achieve complete conversion and excellent enantioselectivities (up to >99% ee). unifi.itresearchgate.net The performance of IREDs can be further enhanced by using non-conventional solvent systems, such as deep eutectic solvents or glycerol-buffer mixtures, which can improve enzyme stability and allow for higher substrate loading. unifi.itresearchgate.net

Alternatively, transition metal catalysts are widely used for the asymmetric hydrogenation of imines. Chiral catalysts based on iridium or ruthenium complexed with specialized chiral ligands have been developed for this purpose. rsc.org For example, an iridium catalyst paired with a chiral ferrocene-based ligand can effectively catalyze the intramolecular reductive amination of appropriate precursors to yield 2-substituted pyrrolidines with up to 92% ee. rsc.org These methods provide a complementary toolbox to enzymatic approaches for accessing valuable chiral amine building blocks.

| Catalyst Type | Catalyst Example | Substrate | Key Features | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Biocatalyst | Imine Reductase (IRED) | Cyclic Imines (e.g., 3,4-dihydro-2H-pyrrole) | High conversion and enantioselectivity; enhanced by non-conventional solvents. | Up to >99% | unifi.itresearchgate.net |

| Organometallic | Iridium-chiral ferrocene (B1249389) ligand | Unsaturated amino-ketones | Intramolecular hydrogenative asymmetric reductive amination. | Up to 92% | rsc.org |

| Organometallic | Iridium-(R,R)-f-SpiroPhos | Cyclic 2-aryl imines | Produces optically active free amines in high yields. | Excellent | rsc.org |

Organocatalytic and Metal-Catalyzed Enantioselective Additions to Imine Derivatives

The construction of chiral pyrrolidine scaffolds, the core of the target molecule, is frequently achieved through enantioselective additions to imine or imine-like precursors. Both organocatalysis and metal catalysis have proven to be powerful tools in this endeavor, offering distinct advantages in controlling stereochemistry. researchgate.net

Organocatalytic strategies often utilize chiral secondary amines, such as proline and its derivatives, to activate carbonyl compounds towards nucleophilic attack. unibo.itbeilstein-journals.org These methods, operating through iminium or enamine intermediates, facilitate reactions like Michael additions and [3+2] cycloadditions to forge the pyrrolidine ring with high enantioselectivity. researchgate.netrsc.org For instance, the asymmetric Michael addition of aldehydes to nitroolefins, catalyzed by diarylprolinol silyl (B83357) ethers, can generate precursors to substituted pyrrolidines with excellent enantiomeric excess (ee). beilstein-journals.org Similarly, [3+2] cycloaddition reactions between in situ generated azomethine ylides and olefins, promoted by chiral secondary amines, provide a direct route to the pyrrolidine core. researchgate.netacs.org

Transition metal catalysis offers a complementary and powerful approach. Metals like palladium, rhodium, and copper, when complexed with chiral ligands, can catalyze a variety of enantioselective transformations. nih.govresearchgate.netnih.govmdpi.com A notable example is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines, which furnishes chiral pyrrolidines. nih.gov Although achieving high enantioselectivity can be challenging due to the distance between the chiral ligand and the reaction center, ligand design is crucial for success. nih.gov Copper-catalyzed intramolecular carboamination of alkenes and rhodium-catalyzed arylative cyclizations of enynes are other effective methods for accessing chiral pyrrolidine and piperidine (B6355638) structures. researchgate.netmdpi.com

The choice between organocatalysis and metal catalysis often depends on the specific substrate, desired stereochemical outcome, and functional group tolerance. Both fields are under continuous development, providing an expanding toolkit for the asymmetric synthesis of complex amines like this compound.

Stereocontrolled Formation of Pyrrolidine Ring Systems

The precise control of stereochemistry during the formation of the pyrrolidine ring is paramount for synthesizing enantiomerically pure compounds. Advanced strategies, including intramolecular cyclizations, are key to achieving this control.

Intramolecular Cyclopropanation Strategies for 2,3-Methanopyrrolidines

A specialized approach to creating rigid, constrained pyrrolidine analogues involves the formation of a cyclopropane (B1198618) ring fused to the pyrrolidine core, resulting in 2,3-methanopyrrolidines or 2-azabicyclo[3.1.0]hexanes. These structures are of interest as they act as conformationally restricted mimics of proline. researchgate.net One method to synthesize these bicyclic systems is through the intramolecular Kulinkovich-de Meijere cyclopropanation reaction. researchgate.net Another strategy involves the stereoselective cyclization of zincated α-amino nitriles derived from enantiopure α-branched homoallylamines, which can produce trans-adducts with high diastereoselectivity. researchgate.netresearchgate.net Titanium-mediated intramolecular cyclopropanation of N-alkenyl thioamides or formamides also provides access to these unique azabicyclic structures. researchgate.netacs.org These methods highlight the power of intramolecular reactions to build complex, three-dimensional structures with high stereocontrol.

Pyrrolidine Ring-Closure Reactions from Chiral Precursors

A widely employed and effective strategy for synthesizing chiral pyrrolidines is to start from a readily available chiral molecule (the "chiral pool") and perform a ring-closing reaction. This approach transfers the stereochemistry of the starting material to the final product.

Common chiral precursors include amino acids like L-proline and its derivatives (e.g., trans-4-hydroxy-L-proline), or carbohydrates. beilstein-journals.orgsmolecule.com A typical sequence starting from trans-4-hydroxy-L-proline might involve:

Decarboxylation to yield (R)-3-hydroxypyrrolidine.

Protection of the nitrogen atom (e.g., as a Boc or Cbz derivative).

Activation of the hydroxyl group by converting it into a good leaving group, such as a mesylate or tosylate.

Nucleophilic substitution with an azide (B81097) (N₃⁻), which proceeds with inversion of stereochemistry (Sₙ2 mechanism) to form an azido-pyrrolidine.

Reduction of the azide group to the desired amine.

This sequence effectively converts (R)-3-hydroxyprrolidine into (S)-3-aminopyrrolidine, demonstrating how the initial chirality of the starting material dictates the final product's stereochemistry. Ring-closing metathesis (RCM) is another powerful tool for forming the pyrrolidine ring from appropriately designed acyclic diene or enyne precursors. whiterose.ac.ukresearchgate.net

Role of the Benzyloxycarbonyl (Cbz) Protecting Group in Synthetic Pathways

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide chemistry and the synthesis of complex molecules containing amine functionalities. total-synthesis.com Its stability and the specific conditions required for its removal make it an invaluable tool for multi-step syntheses.

Strategies for Amine Protection and Deprotection in Complex Syntheses

The Cbz group is typically introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) under basic conditions. highfine.comnumberanalytics.com It effectively converts the nucleophilic and basic amine into a non-reactive carbamate, which is stable to a wide range of reaction conditions, including basic and mildly acidic environments. total-synthesis.com

This stability makes the Cbz group "orthogonal" to many other protecting groups. numberanalytics.com For instance, a tert-butyloxycarbonyl (Boc) group can be removed with strong acid while the Cbz group remains intact, and a fluorenylmethyloxycarbonyl (Fmoc) group can be removed with base, again without affecting the Cbz-protected amine. masterorganicchemistry.com

Deprotection of the Cbz group is most commonly and cleanly achieved by catalytic hydrogenolysis. total-synthesis.comhighfine.com This reaction uses hydrogen gas (H₂) and a palladium catalyst (often on a carbon support, Pd/C) to cleave the benzyl-oxygen bond, releasing the free amine, carbon dioxide, and toluene (B28343). total-synthesis.com Alternative hydrogen sources like ammonium (B1175870) formate (B1220265) can be used in a process called transfer hydrogenation. total-synthesis.com If hydrogenation is incompatible with other functional groups in the molecule (like alkenes or some sulfur-containing groups), the Cbz group can also be removed under harsh acidic conditions (e.g., HBr in acetic acid) or with dissolving metal reduction. highfine.combachem.com

| Protection/Deprotection Method | Reagents | Key Features |

| Protection | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, Et₃N) | Forms a stable carbamate. |

| Deprotection (Standard) | H₂, Pd/C | Mild, clean cleavage. Releases toluene and CO₂. total-synthesis.com |

| Deprotection (Acidic) | HBr in Acetic Acid | Harsher conditions, useful when hydrogenation is not possible. bachem.com |

| Deprotection (Reductive) | Na, liquid NH₃ | Strong reducing conditions. |

| Deprotection (Transfer Hydrogenation) | Ammonium formate, Pd/C | Avoids use of H₂ gas. total-synthesis.com |

This table summarizes common methods for the application and removal of the Cbz protecting group.

Influence of Cbz Protection on Reaction Efficiency and Enantioselectivity in Biocatalysis

In biocatalysis, where enzymes are used to perform chemical transformations, the nature of the substrate is critical. The presence of a protecting group like Cbz can significantly influence the efficiency and selectivity of an enzymatic reaction. nih.gov

Some enzymes, such as certain hydrolases, have been found to be capable of selectively cleaving the Cbz group, sometimes with high enantioselectivity. nih.govresearchgate.netresearchgate.net For example, enzymes from organisms like Sphingomonas paucimobilis and Burkholderia phenazinium have been identified that can hydrolyze the Cbz group from either the L- or D-enantiomer of a racemic mixture of Cbz-protected amino acids, respectively. nih.govresearchgate.netrsc.org This allows for the kinetic resolution of the racemate, yielding both the deprotected amino acid and the remaining Cbz-protected amino acid in high enantiomeric excess. rsc.org

Conversely, the Cbz group can also serve as a necessary handle for other enzymatic reactions. For instance, in multi-enzyme cascade reactions, a Cbz-protected amino alcohol can be a substrate for an oxidase, which would not react with the unprotected amine. researchgate.netnottingham.ac.uk The bulky and hydrophobic nature of the Cbz group can affect how the substrate fits into the enzyme's active site, thereby influencing both the reaction rate and the stereochemical outcome. In some cases, the presence of the Cbz group is essential for the desired enzymatic activity to occur at all. nottingham.ac.uk

| Enzyme/Organism | Reaction Type | Effect of Cbz Group | Reference |

| Sphingomonas paucimobilis | Cbz-deprotection | Enzyme selectively hydrolyzes Cbz-L-amino acids. | rsc.org |

| Burkholderia phenazinium | Cbz-deprotection | Enzyme selectively hydrolyzes Cbz-D-amino acids. | nih.govresearchgate.net |

| Galactose Oxidase / Imine Reductase | Cascade Synthesis | Cbz-protection enables oxidation of a precursor alcohol. | researchgate.net |

| Gluconobacter oxydans | Regioselective Oxidation | Cbz-protection of the amine was required for efficient oxidation of amino alcohols. | nottingham.ac.uk |

This table provides examples of how the Cbz group interacts with various biocatalytic systems.

R 3 N Cbz Aminopyrrolidine As a Key Chiral Building Block in Advanced Chemical Synthesis

Construction of Stereodefined Complex Organic Molecules

For instance, it serves as a key intermediate in the synthesis of various pharmaceutical agents, including those targeting neurological disorders. chemimpex.com The ability to construct complex molecular architectures is a significant advantage in drug design, potentially leading to improved efficacy and selectivity. chemimpex.com

Enantioselective Introduction of Amine Functionalities into Target Structures

The primary amine group on the pyrrolidine (B122466) ring of (R)-3-N-Cbz-aminopyrrolidine allows for the direct and enantioselective incorporation of nitrogen-containing functionalities into a wide array of target structures. chemimpex.comosi.lv The Cbz protecting group can be selectively removed under specific conditions, revealing the amine for further reactions without disturbing other sensitive parts of the molecule. This feature is particularly useful in the synthesis of compounds where the precise location and orientation of an amine group are critical for its interaction with biological targets like enzymes and receptors.

The process often involves nucleophilic substitution reactions where the amine attacks an electrophilic center, or through coupling reactions to form amides, ureas, and other derivatives. cymitquimica.com This strategic introduction of an amine functionality is a cornerstone in the synthesis of many biologically active compounds.

Facilitating Asymmetric Synthesis of Enantiomerically Pure Compounds

Asymmetric synthesis, the preparation of a single enantiomer of a chiral molecule, is a critical aspect of modern pharmaceutical development, as different enantiomers can have vastly different biological activities. cymitquimica.com this compound is a powerful tool in this field, serving as a chiral auxiliary. lookchem.com A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction, and is subsequently removed.

The inherent chirality of this compound influences the stereochemical course of reactions, leading to the preferential formation of one enantiomer over the other. This is crucial for producing enantiomerically pure drugs, which can offer improved therapeutic efficacy and reduced side effects. lookchem.com For example, it has been used in the synthesis of specific enantiomers of protease inhibitors.

| Application Area | Example | Significance |

| Neuronal Nitric Oxide Synthase (nNOS) Inhibitors | Synthesis of chiral pyrrolidine inhibitors | Development of treatments for neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov |

| Antiviral Agents | Synthesis of influenza neuraminidase inhibitors | Creation of potent antiviral drugs. acs.orgvulcanchem.com |

| Peptide Synthesis | Incorporation into peptide-based drugs | Facilitates the creation of complex and bioactive peptides. chemimpex.com |

Application in the Synthesis of Chiral Heterocyclic Scaffolds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in medicinal chemistry. researchgate.netnih.gov this compound is extensively used as a starting material for the synthesis of a variety of chiral heterocyclic scaffolds. chemimpex.comnih.govsigmaaldrich.com The pyrrolidine ring itself is a privileged scaffold, meaning it is frequently found in approved drugs. nih.gov

By modifying the functional groups on the this compound core, chemists can generate a diverse library of chiral heterocyclic compounds. For example, it is a key intermediate in the synthesis of N6-substituted adenosine (B11128) analogs, which are potent A1AR agonists. sigmaaldrich.com It is also used in the preparation of benzimidazole (B57391) derivatives, which have shown potential as antiviral and anticancer agents. The versatility of this building block allows for the creation of novel molecular frameworks with unique biological properties. chemimpex.com

Applications in Medicinal Chemistry and Pharmaceutical Research

Strategic Use in the Development of Novel Therapeutics and Pharmaceutical Candidates

(R)-3-N-Cbz-aminopyrrolidine serves as a crucial starting material for the synthesis of various pharmaceutical agents. chemimpex.comchemimpex.com Its chiral pyrrolidine (B122466) core is a common motif in many biologically active molecules, and its protected amine allows for controlled chemical modifications, facilitating the creation of complex molecular structures with improved efficacy and selectivity in drug design. chemimpex.com Researchers utilize this compound to explore new therapeutic avenues, particularly in developing drugs that can interact with specific biological targets. chemimpex.com

Contribution to Anti-Diabetic Drug Discovery: Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Synthesis

A significant application of this compound and its derivatives is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. google.comgoogle.com DPP-4 is an enzyme involved in the breakdown of incretin (B1656795) hormones, which play a crucial role in regulating blood sugar levels. oatext.commdpi.com By inhibiting DPP-4, the levels of these hormones are increased, leading to enhanced insulin (B600854) secretion and improved glycemic control in patients with type 2 diabetes. oatext.commdpi.com The pyrrolidine scaffold is a key structural element in several potent DPP-4 inhibitors, and this compound provides a convenient and stereochemically defined starting point for their synthesis. google.com For instance, it is an intermediate in the synthesis of anti-diabetic drugs like Dutogliptin. google.com

Table 1: Examples of DPP-4 Inhibitors

| Inhibitor | Key Structural Features |

| Sitagliptin | Contains a β-amino acid derivative and a triazolopiperazine moiety. oatext.com |

| Vildagliptin | A cyano-pyrrolidine derivative. |

| Saxagliptin | A cyano-pyrrolidine derivative with a bridged adamantane (B196018) structure. mdpi.com |

| Alogliptin | A pyrimidinedione-containing compound. mdpi.com |

| Linagliptin | A xanthine-based inhibitor. mdpi.com |

| Neogliptin | Contains a (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety. mdpi.com |

Research on Compounds Modulating Neurotransmitter Systems and Treatments for Neurological Disorders

Derivatives of this compound are actively being investigated for their potential to modulate neurotransmitter systems, which could lead to new treatments for a variety of neurological and psychiatric disorders. chemimpex.com The pyrrolidine ring is a common feature in many compounds that interact with receptors and transporters in the central nervous system. chemimpex.com By incorporating this scaffold, researchers can design molecules that target specific neurological pathways, potentially offering new therapeutic options for conditions such as depression, anxiety, and pain. google.com For example, research has explored its use in developing agents targeting serotonin (B10506) receptors and in the study of butyrylcholinesterase inhibitors for Alzheimer's disease. nih.gov

Design and Synthesis of Chemokine Receptor Modulators, Specifically CCR2 and CCR5 Antagonists

Chemokine receptors, such as CCR2 and CCR5, are involved in inflammatory processes and are attractive targets for the treatment of various diseases, including autoimmune disorders, inflammatory conditions, and HIV infection. nih.govgoogle.com (R)-3-aminopyrrolidine derivatives have been synthesized and evaluated as antagonists for these receptors. google.comnih.gov The pyrrolidine structure serves as a key scaffold for designing molecules that can block the activity of CCR2 and CCR5, thereby preventing the migration of inflammatory cells. google.comnih.gov For example, novel 3-aminopyrrolidine (B1265635) derivatives have been developed as potent human CCR2 antagonists. nih.gov Similarly, pyrrolidine-containing compounds have shown promise as CCR5 receptor antagonists for the treatment of HIV-1 infection. nih.gov

Table 2: Research on Aminopyrrolidine-based Chemokine Receptor Antagonists

| Receptor Target | Therapeutic Area | Research Finding |

| CCR2 | Inflammatory Diseases | Novel 3-aminopyrrolidine derivatives identified as highly potent hCCR2 antagonists. nih.gov |

| CCR5 | HIV/AIDS | 1,3,3,4-tetrasubstituted pyrrolidine antagonists showed low nanomolar potency against the CCR5 receptor. nih.gov |

| CCR2/CCR5 | Inflammatory and Autoimmune Diseases | Dual targeting of both receptors is a promising strategy. researchgate.net |

Essential Intermediate in Peptide Synthesis and the Development of Peptide-Based Drugs

The protected amine and chiral nature of this compound make it a valuable building block in peptide synthesis. chemimpex.com Peptides are increasingly important as therapeutic agents, and the incorporation of non-natural amino acids and scaffolds like the pyrrolidine ring can enhance their stability, bioavailability, and biological activity. chemimpex.comchemimpex.com The Cbz group on the aminopyrrolidine can be selectively removed, allowing for the step-wise addition of other amino acids to build complex peptide chains. This makes it a key component in the preparation of peptide-based drugs and peptidomimetics. chemimpex.com

Role in the Synthesis of Other Biologically Active Molecules

Beyond the specific applications mentioned above, this compound is a versatile intermediate used in the synthesis of a broad range of other biologically active molecules. chemimpex.comlookchem.com Its ability to introduce a chiral amine functionality into a molecule is highly valued in the creation of complex organic compounds with potential therapeutic effects. chemimpex.comlookchem.com For instance, it has been used in the synthesis of factor Xa inhibitors, which are a class of anticoagulants used to prevent and treat blood clots. researchgate.net It also serves as a building block for creating other chiral compounds crucial for producing enantiomerically pure drugs. chemimpex.com

Derivatization, Structure Activity Relationship Sar , and Stereochemical Studies of R 3 N Cbz Aminopyrrolidine Analogues

Synthesis and Biological Evaluation of Substituted Pyrrolidine (B122466) Derivatives

The synthesis of substituted pyrrolidine derivatives from (R)-3-N-Cbz-aminopyrrolidine is a cornerstone of many drug discovery programs. The pyrrolidine ring and its substituents are key components in a multitude of medicinally relevant compounds. acs.org

Researchers have synthesized novel 3-aminopyrrolidine (B1265635) derivatives and evaluated their antagonistic activity against the human chemokine receptor 2 (CCR2). nih.govresearchgate.net These studies led to the identification of highly potent hCCR2 antagonists, demonstrating the potential of this scaffold in developing treatments for inflammatory and autoimmune diseases. nih.govresearchgate.net For instance, structure-activity studies involving the incorporation of heteroatomic carbocycle moieties onto the 3-aminopyrrolidine core resulted in the discovery of piperidine (B6355638) and piperazine (B1678402) compounds with significant antagonistic activity. nih.govresearchgate.net

Furthermore, the synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides have been explored as potential inhibitors of mycobacterial methionine aminopeptidase (B13392206) 1, a target for new tuberculosis treatments. nih.gov These efforts highlight the broad applicability of the aminopyrrolidine scaffold in targeting various disease areas.

A summary of representative substituted pyrrolidine derivatives and their biological targets is presented in the table below.

| Derivative Class | Biological Target | Reference |

| Piperidine and Piperazine Derivatives | Human CCR2 Antagonists | nih.govresearchgate.net |

| Substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides | Mycobacterial Methionine Aminopeptidase 1 Inhibitors | nih.gov |

| N6-substituted adenosine (B11128) analogs | A1AR agonists | sigmaaldrich.com |

| AZ82 | KIFC1 inhibitor | sigmaaldrich.com |

Investigation of Stereochemistry's Impact on Biological Activity and Efficacy

The stereochemistry of the pyrrolidine ring and its substituents plays a critical role in determining the biological activity and efficacy of its derivatives. The (R)- and (S)-enantiomers of a chiral molecule can exhibit significantly different pharmacological profiles due to stereospecific interactions with their biological targets. nih.gov

For example, in the context of CCR2 antagonists, the specific stereochemistry of the 3-aminopyrrolidine core is crucial for potent activity. researchgate.net Similarly, the stereochemistry of platinum(II) complexes with chiral diamine ligands, which can include pyrrolidine derivatives, has been shown to influence their interactions with DNA and other biomolecules, ultimately affecting their anticancer activity. nih.gov

The importance of stereochemistry is further highlighted in the development of enzyme inhibitors. The (R)-enantiomer of 1-Boc-3-aminopyrrolidine is utilized in the design of specific chiral ligands and asymmetric catalysis, while the (S)-enantiomer is a key component in the synthesis of antagonists for the 5-HT₆ receptor and modulators for the muscarinic acetylcholine (B1216132) receptor. This demonstrates that the biological activity is intrinsically linked to the specific three-dimensional arrangement of the molecule.

A study on the kinetic resolution of 3-aminopyrrolidine using ω-transaminases revealed that the enantioselectivity of the reaction was significantly enhanced by the presence of a carbamate (B1207046) protecting group, such as Cbz or Boc. researchgate.net This underscores the influence of stereochemistry and protecting group strategy on enzymatic transformations, which are often employed in the synthesis of enantiomerically pure pharmaceuticals.

| Enantiomer | Application/Biological Target | Reference |

| (R)-1-Boc-3-aminopyrrolidine | Asymmetric catalysis, chiral ligand design | |

| (S)-1-Boc-3-aminopyrrolidine | 5-HT₆ receptor antagonists, muscarinic acetylcholine receptor modulators |

Selective Functionalization Strategies Utilizing the Cbz Protecting Group

The carbobenzyloxy (Cbz) group is a versatile protecting group for amines in organic synthesis, and its use in this compound allows for selective functionalization of the pyrrolidine scaffold. nih.gov The Cbz group is stable under a variety of reaction conditions, yet can be readily removed when desired, typically through hydrogenolysis.

This protecting group strategy is crucial for the synthesis of complex molecules where different parts of the molecule need to be modified sequentially. For instance, the Cbz group on the pyrrolidine nitrogen directs functionalization to other positions on the ring. A key advantage of using both Cbz and tert-butoxycarbonyl (Boc) protecting groups in the same molecule, such as in (S)-1-Cbz-3-Boc-aminopyrrolidine, is the ability to perform orthogonal deprotection, allowing for precise and controlled synthetic steps.

The Cbz group's ability to influence the conformation of the molecule can also impact reactivity and selectivity. nih.gov For example, in the enzymatic resolution of 3-aminopyrrolidine, the Cbz-protected substrate exhibited significantly higher enantioselectivity compared to the unprotected amine. researchgate.net This was attributed to the different flexibility of the Cbz-protected molecule, as confirmed by NMR spectroscopy. researchgate.net

Strategic use of the Cbz group, often in conjunction with other protecting groups like Boc and Benzyl (B1604629) (Bn), facilitates the purification of intermediates and enables selective modifications at different sites of the pyrrolidine ring. acs.org This approach is fundamental to building a diverse library of medicinally relevant bicyclic building blocks based on the pyrrolidine core. acs.org

Exploration of Functional Group Transformations on the Pyrrolidine Scaffold

The pyrrolidine scaffold of this compound provides a versatile platform for a wide range of functional group transformations, enabling the synthesis of a diverse array of derivatives. These transformations are essential for exploring the structure-activity relationships of new chemical entities.

One common transformation is the modification of the amino group after deprotection of the Cbz group. This allows for the introduction of various substituents through acylation, alkylation, or sulfonylation, leading to the formation of amides, amines, and sulfonamides, respectively. These modifications can significantly impact the biological activity of the resulting compounds.

Furthermore, the pyrrolidine ring itself can be functionalized. For example, C-H activation strategies have been employed for the direct arylation of pyrrolidines at the C3 position, providing access to enantiopure trans-1,2-difunctionalized pyrrolidines. pnas.org This method allows for the late-stage introduction of diverse aryl, heteroaryl, cycloalkyl, and alkenyl groups. pnas.org

Other functional group transformations include the reduction of a carboxylic acid group, if present on the scaffold, to an alcohol, followed by oxidation to an aldehyde. acs.org This aldehyde can then be used in a variety of subsequent reactions. The ability to perform such transformations under mild conditions with good functional group tolerance is a key advantage of the pyrrolidine scaffold. acs.org

Advanced Methodological and Mechanistic Investigations in R 3 N Cbz Aminopyrrolidine Research

Optimization of Kinetic Resolution Processes for High Enantiomeric Excess

Kinetic resolution is a pivotal technique for obtaining enantiomerically pure compounds like (R)-3-N-Cbz-aminopyrrolidine from a racemic mixture. Research has demonstrated that the application of a protecting group strategy can significantly enhance both the rate and enantioselectivity of these resolutions, particularly in enzyme-catalyzed processes. researchgate.net

One of the most effective methods involves the use of lipases, a class of enzymes that can selectively catalyze the acylation or hydrolysis of one enantiomer, leaving the other enriched. For instance, the kinetic resolution of N-protected 3-aminopyrrolidine (B1265635) derivatives has been successfully achieved using lipases such as Candida antarctica lipase (B570770) A and B. researchgate.netnih.gov Studies have shown that the choice of solvent and acylating agent is critical for optimizing the enantioselectivity of these reactions. nih.gov For example, the enantiomeric ratio (E) in the resolution of a similar compound was dramatically improved by the addition of co-solvents like acetonitrile (B52724) or ethanol. researchgate.net

A notable advancement is the use of ω-transaminases for the kinetic resolution of 3-aminopyrrolidine. It was found that protecting the pyrrolidine (B122466) nitrogen with a Cbz group led to a remarkable increase in enantioselectivity, achieving over 99% enantiomeric excess (ee) at 50% conversion. researchgate.net This was a significant improvement compared to the unprotected substrate, which only reached 86% ee. researchgate.net The reaction rate was also enhanced by up to 50-fold with the protected substrate. researchgate.net

The optimization of reaction conditions is a key strategy for improving the efficiency of kinetic resolution. numberanalytics.com Factors such as temperature, solvent, and substrate concentration can have a substantial impact on the enantioselectivity. numberanalytics.comnumberanalytics.com For example, in the lipase-catalyzed kinetic resolution of a related compound, cyclohexane (B81311) was found to be the optimal solvent, and the ideal temperature was 40°C. chemrxiv.org

Below is a table summarizing the impact of protecting groups on the kinetic resolution of 3-aminopyrrolidine using ω-transaminases. researchgate.net

| Substrate | Protecting Group | Enantiomeric Excess (ee) | Conversion | Relative Reaction Rate |

| 3-Aminopyrrolidine | None | 86% | - | 1x |

| 1-N-Cbz-3-Aminopyrrolidine | Cbz | >99% | 50% | Up to 50x |

| 1-N-Boc-3-Aminopiperidine | Boc | 96% | 55% | - |

Elucidation of Mechanistic Pathways in Enzyme-Catalyzed Transformations

Understanding the mechanistic pathways of enzyme-catalyzed transformations is crucial for optimizing existing processes and designing new ones. In the context of this compound, the mechanism of enzyme-catalyzed acylation and deacylation is of particular interest.

Lipases, which are frequently used for the kinetic resolution of aminopyrrolidine derivatives, generally operate through a serine hydrolase mechanism. osti.gov The catalytic cycle involves the formation of an acyl-enzyme intermediate. In a typical acylation reaction, the serine residue in the enzyme's active site attacks the acyl donor, forming a tetrahedral intermediate which then collapses to release the alcohol portion of the ester and form the acyl-enzyme complex. The amine, in this case, (R)-3-N-aminopyrrolidine, then attacks the acyl-enzyme intermediate, leading to the formation of the acylated product and regeneration of the free enzyme.

The enhanced enantioselectivity observed with Cbz-protected 3-aminopyrrolidine in ω-transaminase-catalyzed resolutions can be attributed to the conformational rigidity imposed by the carbamate (B1207046) group. researchgate.net NMR spectroscopy studies have suggested that the Cbz group restricts the flexibility of the pyrrolidine ring, leading to a more defined presentation of the molecule to the enzyme's active site. researchgate.net This improved enzyme-substrate interaction is believed to be responsible for the higher enantioselectivity and reaction rates.

In the case of β-lactamase enzymes, which also catalyze amide bond cleavage via a serine hydrolase mechanism, the acylation process involves a general base-catalyzed nucleophilic attack by a serine hydroxyl on the carbonyl carbon of the β-lactam ring. osti.gov This leads to a tetrahedral intermediate that collapses to an acyl-enzyme adduct. osti.gov While structurally different from the enzymatic reactions directly involving this compound, the fundamental principles of enzyme-catalyzed acylation provide a framework for understanding these transformations.

The mechanism of action for related compounds can involve interaction with specific molecular targets like enzymes. For instance, the acetylation of 3-aminopyrrolidine derivatives can be a key step in their biological activity.

Rational Design of Catalytic Systems and Chiral Ligands for Enhanced Selectivity

The rational design of catalysts and chiral ligands is a powerful strategy for achieving high selectivity in the synthesis of chiral molecules like this compound. This approach often involves the use of transition metal catalysts in combination with enantiopure ligands.

Rhodium-catalyzed asymmetric hydrogenation is a well-established and robust method for producing chiral compounds with high enantioselectivity. ajchem-b.comrsc.org Chiral phosphorus ligands are commonly employed in these systems, and they have been successfully used in the synthesis of chiral drugs and their intermediates. ajchem-b.comrsc.org For example, rhodium complexes with chiral phosphorus ligands like (R,R)-Et-DuPhos have been used for the hydrogenation of prochiral unsaturated compounds, achieving enantiomeric excesses of over 99%. ajchem-b.com

The design of novel chiral ligands is an active area of research. Pyrrolidine-based ligands have been shown to be effective in various asymmetric transformations. semanticscholar.org For instance, a series of chiral pyrrolidine-substituted ferrocene-derived ligands have been synthesized and demonstrated proficiency in the rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides, yielding products with excellent enantioselectivities (up to >99.9% ee). nih.gov The quadrant model is often used to explain the stereoselectivity in these systems, where steric interactions between the ligand and the substrate dictate the preferred orientation, leading to the formation of one enantiomer over the other. smolecule.com

Furthermore, 3-aminopyrrolidine derivatives themselves have been used as chiral ligands. researchgate.netcapes.gov.bracs.org For example, lithium amides derived from chiral 3-aminopyrrolidines have been investigated as chiral auxiliaries in the asymmetric addition of alkyllithium compounds to aldehydes, achieving enantiomeric excesses up to 76%. capes.gov.bracs.org

Computational modeling and high-throughput screening are valuable tools in the rational design of catalysts. numberanalytics.com These methods can predict the behavior of catalysts and accelerate the optimization process for achieving higher selectivity.

The following table presents examples of rhodium-catalyzed asymmetric hydrogenations using different chiral ligands, highlighting the high enantioselectivities achievable.

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

| Methyl (Z)-α-acetamidocinnamate | (R,R)-Et-DuPhos-Rh | >99% (R) | ajchem-b.com |

| Dehydroamino acid esters | BINOL-substituted phosphine-phosphoramidite ligand with Rh | >99.9% | nih.gov |

| α-Aryl enamides | BINOL-substituted phosphine-phosphoramidite ligand with Rh | 97.7% | nih.gov |

| β-Cyanocinnamic esters | ZhaoPhos-Rh | up to 99% | rsc.org |

Conformational Analysis of Carbamate Moieties and their Relevance in Drug Design

The carbamate group in this compound plays a crucial role in its chemical and biological properties. The conformational preferences of this moiety are particularly relevant in drug design, as they can influence how a molecule interacts with its biological target. nih.govacs.org

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. nih.govacs.org This rigidity, compared to more flexible linkers, can be advantageous in drug design by pre-organizing the molecule into a bioactive conformation. Carbamates are also capable of participating in hydrogen bonding through both the carbonyl group and the NH group, further contributing to specific drug-target interactions. nih.govacs.org

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for studying the conformation of molecules in solution. copernicus.org For flexible molecules, variable-temperature NMR can be used to study conformational equilibria. Theoretical methods, such as quantum chemical calculations, are also employed to investigate the conformational landscape of carbamate-containing molecules. acs.orgdeepdyve.com These studies have shown that carbamates can exist in both cis and trans configurations, although the trans form is often energetically favored. acs.org

In drug design, the ability to modulate the biological and pharmacokinetic properties of a lead compound is essential. Varying the substituents on the carbamate group provides a means to fine-tune these properties. nih.gov The stability of the carbamate group, both chemically and metabolically, is another key consideration in its use in pharmaceuticals. nih.govacs.orgnih.gov

The table below highlights key conformational features of carbamate moieties and their implications in drug design.

| Feature | Description | Relevance in Drug Design |

| Conformational Restriction | The partial double bond character of the C-N bond limits rotation, leading to a more rigid structure. nih.govacs.org | Pre-organizes the molecule for binding to a target, potentially increasing affinity and selectivity. |

| Hydrogen Bonding | The carbonyl oxygen can act as a hydrogen bond acceptor, and the NH group can act as a hydrogen bond donor. nih.govacs.org | Facilitates specific interactions with biological targets, contributing to binding affinity. |

| Cis/Trans Isomerism | The carbamate bond can exist in both cis and trans conformations. acs.org | The preferred conformation can influence the overall shape of the molecule and its fit within a binding site. |

| Pyrrolidine Ring Puckering | The five-membered ring adopts non-planar conformations. researchgate.net | The specific puckering affects the spatial arrangement of substituents and thus the molecule's three-dimensional structure. |

Future Research Directions and Translational Prospects

Integration of (R)-3-N-Cbz-Aminopyrrolidine in Emerging Synthetic Methodologies

The utility of this compound as a chiral building block is well-established, particularly in the synthesis of pharmaceutical agents. chemimpex.com Future research will likely focus on incorporating this scaffold into more advanced and efficient synthetic strategies.

Flow Chemistry: Continuous flow reactors offer significant advantages for industrial-scale synthesis, including enhanced heat and mass transfer, improved safety, and potential for automation. Adapting the synthesis of this compound and its derivatives to flow chemistry systems could lead to more efficient and scalable production. For instance, the protection of the 3-amino group with a tert-butoxycarbonyl (Boc) group has been achieved in continuous flow systems with high yield and enantiopurity.

Biocatalysis: The use of enzymes in synthesis offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry. researchgate.net Transaminases have been successfully employed for the kinetic resolution of racemic 3-aminopyrrolidines, yielding enantiomerically pure products. smolecule.comrsc.org Research into novel transaminases or the engineering of existing ones could further enhance the efficiency and substrate scope for producing this compound and its analogs. researchgate.net For example, the resolution of 1-N-Cbz-protected 3-aminopyrrolidine (B1265635) has been achieved with greater than 99% enantiomeric excess. smolecule.comresearchgate.net

Photoredox Catalysis: This emerging field utilizes light to initiate chemical reactions, often enabling unique transformations that are difficult to achieve with traditional methods. Exploring photoredox-catalyzed reactions involving this compound could open new avenues for the synthesis of novel and complex pyrrolidine-containing molecules.

Multi-component Reactions (MCRs): MCRs allow for the synthesis of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. Designing MCRs that incorporate this compound would streamline the synthesis of diverse compound libraries for drug discovery.

Exploration of Novel Therapeutic Applications and Target Engagement

Derivatives of 3-aminopyrrolidine are known to possess a wide range of biological activities. doi.org Future research will continue to explore new therapeutic applications by designing and synthesizing novel derivatives of this compound.

Chemokine Receptor Modulation: 3-Aminopyrrolidine derivatives have been identified as modulators of chemokine receptors, such as CCR2 and CCR5, which are implicated in inflammatory and autoimmune diseases like rheumatoid arthritis and multiple sclerosis. google.com Further investigation into the structure-activity relationships (SAR) of this compound-based compounds could lead to the development of more potent and selective chemokine receptor antagonists.

Enzyme Inhibition: The pyrrolidine (B122466) scaffold is a common feature in many enzyme inhibitors. For example, derivatives of aminopyrrolidine are being investigated as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The chiral nature of this compound makes it a valuable starting material for the synthesis of enantiomerically pure enzyme inhibitors targeting kinases, proteases, and other enzymes relevant to various diseases. For instance, it has been used in the synthesis of inhibitors for the mitotic kinesin KIFC1, a target in cancer therapy. sigmaaldrich.com

Target Identification and Validation: A crucial aspect of drug discovery is the identification and validation of the biological targets of a compound. Advanced techniques such as chemical proteomics and thermal shift assays can be employed to identify the specific proteins that derivatives of this compound interact with in a cellular context. Understanding target engagement is essential for elucidating the mechanism of action and for optimizing the therapeutic efficacy of these compounds. tandfonline.comgoogle.com

Development of Sustainable and Scalable Synthetic Routes

The increasing emphasis on green chemistry in the pharmaceutical industry necessitates the development of environmentally friendly and cost-effective synthetic methods. scispace.com

Green Solvents and Reagents: Future synthetic routes for this compound and its derivatives will likely focus on replacing hazardous solvents and reagents with greener alternatives. This includes the use of water, supercritical fluids, or ionic liquids as reaction media.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, are highly desirable. The development of catalytic and one-pot procedures for the synthesis of this compound derivatives will be a key area of research. researchgate.net

Scalable Synthesis: Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges. acs.org Research efforts will be directed towards developing robust and scalable processes for the production of this compound, ensuring a reliable supply for pharmaceutical development. This includes optimizing reaction conditions, minimizing purification steps, and ensuring process safety.

Computational Chemistry and In Silico Approaches for Derivative Design

Computational tools play an increasingly important role in modern drug discovery, enabling the rational design of new molecules with desired properties.

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding mode and affinity of this compound derivatives to their biological targets. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the key interactions that govern binding. researchgate.net These computational methods can guide the design of new derivatives with improved potency and selectivity.

ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. By identifying potential liabilities early in the design process, these tools can help to prioritize the synthesis of compounds with a higher probability of success in clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.